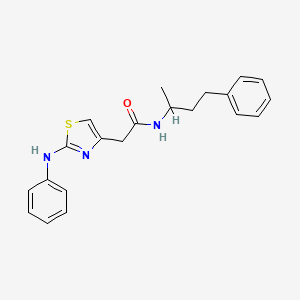

2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-anilino-1,3-thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-16(12-13-17-8-4-2-5-9-17)22-20(25)14-19-15-26-21(24-19)23-18-10-6-3-7-11-18/h2-11,15-16H,12-14H2,1H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWMZDNNNYGSCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Amination: The phenylamino group is introduced via nucleophilic substitution reactions.

Acetamide Formation: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride.

Final Coupling: The final step involves coupling the thiazole derivative with 4-phenylbutan-2-amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.

Materials Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Pharmaceuticals: The compound could be investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to specific cellular responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a thiazole core, phenylamino group, and branched 4-phenylbutan-2-yl side chain. Below is a comparison with analogs from the evidence:

Pharmacological and Physicochemical Implications

- Electronic Effects: The phenylamino group at position 2 of the thiazole could modulate electron density, affecting binding to targets like kinases or microbial enzymes.

- Synthetic Complexity : The target compound’s branched side chain may require multi-step synthesis, similar to the PyBOP-mediated coupling in , whereas simpler analogs (e.g., ) are more cost-effective.

Biological Activity

2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide, commonly referred to as PAT, is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an acetamide group, and phenyl substituents. Its structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide |

| Molecular Formula | C21H23N3OS |

| CAS Number | 1040678-01-0 |

The biological activity of PAT is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or receptors by binding to active or allosteric sites. This interaction can prevent substrate binding or modulate signal transduction pathways, resulting in various cellular responses.

Antitumor Activity

Research indicates that PAT exhibits significant anti-proliferative effects against various cancer cell lines. In a study comparing PAT with desferrioxamine (DFO), PAT demonstrated enhanced anti-proliferative activity, suggesting its potential as an anticancer agent .

Enzyme Inhibition

PAT has been evaluated for its enzyme inhibition properties. For instance, it may act as an inhibitor of certain key enzymes involved in metabolic pathways or signal transduction. The compound's structural features allow it to effectively bind to these enzymes, thereby modulating their activity.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds similar to PAT have shown varying degrees of tyrosinase inhibition, which could be beneficial in treating conditions like hyperpigmentation . The specific inhibitory potency of PAT remains to be fully characterized but suggests potential applications in dermatological therapies.

Structure-Activity Relationship (SAR)

The biological activity of PAT can be influenced by modifications to its chemical structure. Structure-activity relationship studies indicate that the presence of electron-donating groups enhances anti-proliferative activity compared to electron-withdrawing groups. This insight is crucial for the design of more potent derivatives .

Study 1: Antitumor Efficacy

In vitro studies have shown that PAT significantly reduces cell viability in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Study 2: Enzyme Interaction

In a detailed enzymatic assay, PAT was tested against a panel of enzymes relevant to cancer metabolism. Results indicated that it selectively inhibited certain kinases involved in tumor growth signaling pathways, further supporting its potential as an anticancer drug candidate .

Study 3: Tyrosinase Inhibition

A comparative analysis with known tyrosinase inhibitors revealed that PAT exhibited comparable or superior inhibition rates under specific conditions. This positions it as a candidate for further exploration in cosmetic formulations aimed at reducing hyperpigmentation .

Q & A

Q. What synthetic routes are most effective for preparing 2-(2-(phenylamino)thiazol-4-yl)-N-(4-phenylbutan-2-yl)acetamide?

Methodological Answer: Synthesis typically involves multi-step reactions starting with thiazole ring formation. For example, 2-amino-4-substituted thiazoles can react with acetonitrile derivatives under anhydrous conditions using catalysts like AlCl₃ to form the thiazole-acetamide core . Subsequent steps may include coupling with 4-phenylbutan-2-amine via amide bond formation, requiring carbodiimide-based coupling agents (e.g., EDCI or DCC) in aprotic solvents like dichloromethane . Purity optimization often employs column chromatography and recrystallization.

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the thiazole and acetamide moieties .

- High-resolution mass spectrometry (HR-MS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. What preliminary assays are recommended to screen for biological activity?

Methodological Answer:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can contradictory data on biological efficacy between in vitro and in vivo models be resolved?

Methodological Answer: Contradictions may arise due to pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Conducting ADME studies (e.g., hepatic microsome stability assays) to assess metabolic degradation .

- Using proteomic profiling to identify off-target interactions in vivo .

- Comparing structural analogs to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

Methodological Answer:

- Molecular docking simulations to predict binding affinities for target vs. non-target proteins (e.g., using AutoDock Vina) .

- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

- Side-chain modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance target specificity .

Q. How can researchers address low solubility in aqueous media during formulation?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro studies .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

- Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving water solubility .

Mechanistic and Functional Studies

Q. What experimental approaches elucidate the compound’s mechanism of action?

Methodological Answer:

- Transcriptomic analysis (RNA-seq) to identify differentially expressed genes in treated vs. untreated cells .

- Western blotting to assess protein-level changes in signaling pathways (e.g., apoptosis markers like Bcl-2, Bax) .

- CRISPR-Cas9 knockouts of suspected target genes to confirm functional relevance .

Q. How can researchers validate the compound’s stability under varying pH conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis to track degradation products .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks, monitoring changes via LC-MS .

Data Interpretation and Reproducibility

Q. What statistical methods are critical for analyzing dose-response relationships?

Methodological Answer:

- Nonlinear regression analysis (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .

- Hill slope analysis to assess cooperativity in target binding .

- ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups in multi-dose experiments .

Q. How can batch-to-batch variability in synthesis impact reproducibility?

Methodological Answer:

- Quality control protocols : Implement in-process checks (e.g., TLC monitoring) during synthesis .

- Standardized reaction conditions : Control temperature (±2°C) and solvent purity (HPLC-grade) .

- Collaborative validation : Share samples with independent labs for replication studies .

Future Directions

Q. What computational tools are recommended for predicting toxicity profiles?

Methodological Answer:

- QSAR models (e.g., OECD Toolbox) to predict hepatotoxicity or mutagenicity .

- Molecular dynamics simulations to assess membrane permeability and blood-brain barrier penetration .

Q. How can structural analogs be systematically explored for enhanced potency?

Methodological Answer:

- Combinatorial libraries : Synthesize derivatives with varied substituents on the thiazole and phenyl rings .

- Fragment-based drug design : Use X-ray crystallography to guide iterative modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.